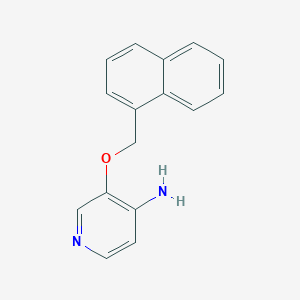

4-Pyridinamine, 3-(1-naphthalenylmethoxy)-

Description

Overview of Pyridine-Containing Scaffolds in Medicinal Chemistry and Chemical Biology

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. ijpsjournal.comekb.egijpsjournal.com Its prevalence is underscored by the significant number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this scaffold. ijpsjournal.com Between 2014 and 2023 alone, 54 FDA-approved small-molecule drugs contained a pyridine moiety. ijpsjournal.com

The utility of the pyridine nucleus in drug design is multifaceted. The nitrogen atom imparts basicity and the unique ability to act as a hydrogen bond acceptor, which is crucial for interacting with biological targets like enzymes and receptors. ijpsjournal.com This interaction capability significantly influences the pharmacokinetic properties of a drug molecule, potentially improving its solubility and bioavailability. researchgate.net Furthermore, the pyridine scaffold is exceptionally versatile, allowing for functionalization at various positions to fine-tune a compound's biological activity, selectivity, and metabolic stability. mdpi.com This has led to the development of pyridine-based drugs across a vast spectrum of therapeutic areas. ekb.eg

Table 1: Examples of Pyridine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Use |

| Isoniazid | Antitubercular ijpsjournal.comresearchgate.net |

| Abiraterone | Anticancer ijpsjournal.com |

| Omeprazole | Antiulcer ijpsjournal.comresearchgate.net |

| Tacrine | Anti-Alzheimer's ijpsjournal.comresearchgate.net |

| Delavirdine | Antiviral (HIV) researchgate.net |

| Nikethamide | Respiratory Stimulant ijpsjournal.com |

The broad applicability of pyridine derivatives continues to make them a focus of intensive research, with ongoing efforts to synthesize novel analogues for a wide range of diseases, including multidrug-resistant bacterial infections and various cancers. ekb.egmdpi.com

Significance of Naphthalenylmethoxy Moieties in Biologically Active Compounds

The naphthalene (B1677914) ring system, consisting of two fused benzene (B151609) rings, is another privileged scaffold in the development of therapeutic agents. ekb.egijpsjournal.com This planar, aromatic hydrocarbon structure is found in numerous natural and synthetic compounds that exhibit a wide array of pharmacological effects. researchgate.net The lipophilic nature of the naphthalene core allows it to readily interact with and cross biological membranes, a desirable property in drug design.

Naphthalene derivatives have demonstrated significant potential across numerous therapeutic fields, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. ekb.egijpsjournal.com One of the key mechanisms contributing to the bioactivity of some naphthalene compounds is their ability to intercalate into DNA, disrupting its replication and transcription, which is a valuable strategy in developing anticancer agents. nih.gov A number of FDA-approved drugs incorporate the naphthalene nucleus, attesting to its therapeutic value. ekb.egresearchgate.net

The specific "naphthalenylmethoxy" moiety consists of a naphthalene ring connected via a methylene (B1212753) ether linkage (-CH₂-O-). This linker provides rotational flexibility, allowing the bulky naphthalene group to orient itself optimally within a biological target's binding site. The ether linkage itself can also participate in hydrogen bonding. While research often focuses on the broader class of naphthalene derivatives, the inclusion of the methoxy (B1213986) linker is a common strategy to connect the core scaffold to other pharmacophoric elements, as seen in the structure of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-.

Table 2: Examples of Naphthalene-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Use |

| Naproxen | Anti-inflammatory ekb.egresearchgate.net |

| Propranolol | Antihypertensive ekb.egresearchgate.net |

| Terbinafine | Antifungal ekb.egijpsjournal.com |

| Duloxetine | Antidepressant ekb.egresearchgate.net |

| Bedaquiline | Antitubercular ekb.egresearchgate.net |

| Nafcillin | Antibacterial ekb.egijpsjournal.com |

The synthesis of novel naphthalene derivatives remains an active area of research, with studies exploring their potential as antimycobacterial agents, enzyme inhibitors, and anticancer therapies. nih.govnih.govrsc.org

Academic and Research Importance of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-

Direct and specific research on the biological activity or therapeutic application of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- is not extensively documented in publicly available scientific literature. Its primary importance in the current research landscape appears to be that of a novel chemical entity or a synthetic building block.

The academic and research value of this compound can be inferred from the potent biological activities associated with its constituent parts, as detailed in the preceding sections. It represents a hybrid structure that marries the pharmacologically significant 4-aminopyridine (B3432731) core with the biologically active naphthalene motif through a flexible ether linkage.

The research importance of this molecule lies in its potential as a candidate for:

Drug Discovery Screening: Given the established anticancer, antimicrobial, and anti-inflammatory properties of both pyridine and naphthalene derivatives, this compound is a logical candidate for inclusion in high-throughput screening libraries to identify new lead compounds.

Synthetic Chemistry: It serves as a valuable intermediate for chemists to build more complex molecules. The aminopyridine portion can be further functionalized to explore structure-activity relationships (SAR) in a targeted drug design program.

In essence, while 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- is not yet a well-characterized agent, its structural design makes it a molecule of significant interest for future research and discovery efforts in medicinal chemistry. Its value is prospective, rooted in the proven track record of its chemical parents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

642084-35-3 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

3-(naphthalen-1-ylmethoxy)pyridin-4-amine |

InChI |

InChI=1S/C16H14N2O/c17-15-8-9-18-10-16(15)19-11-13-6-3-5-12-4-1-2-7-14(12)13/h1-10H,11H2,(H2,17,18) |

InChI Key |

IQVNFLWUHSGWSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=CN=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 Pyridinamine, 3 1 Naphthalenylmethoxy

Retrosynthetic Analysis and Strategic Disconnections for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-

A retrosynthetic analysis of the target molecule, 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, reveals a logical pathway for its synthesis. The most apparent disconnection is the ether linkage, which can be broken via a C-O bond cleavage. This suggests a Williamson ether synthesis as a plausible forward reaction. This disconnection points to two key precursors: 3-hydroxy-4-aminopyridine and 1-(halomethyl)naphthalene, such as 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene.

Further disconnection of the 3-hydroxy-4-aminopyridine intermediate suggests its formation from a more basic pyridine (B92270) starting material. This could involve the introduction of the amino and hydroxyl groups onto a pre-existing pyridine ring through various functionalization reactions.

Established and Emerging Synthetic Routes for the Pyridine Core

The synthesis of the crucial 3-hydroxy-4-aminopyridine intermediate can be approached in several ways, primarily involving the functionalization of a pyridine ring system.

Functionalization of the Pyridine Ring System

One common route to aminopyridines starts with pyridine itself. A multi-step sequence can be employed, beginning with the oxidation of pyridine to pyridine-N-oxide. This is followed by nitration, typically with a mixture of nitric and sulfuric acids, to yield 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and removal of the N-oxide can provide 4-aminopyridine (B3432731). google.com Another established method is the Hofmann degradation of isonicotinamide, which can be catalyzed by reagents like iodobenzene (B50100) to improve yields. google.com

To obtain the 3-hydroxy-4-aminopyridine, a starting material that already contains one of the functional groups is often more efficient. For instance, the synthesis of 3-hydroxy-4-substituted picolinonitriles has been achieved through gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage. libretexts.org The cyano and hydroxy groups on this scaffold can then be further manipulated to yield the desired 3-hydroxy-4-aminopyridine.

Introduction of the Naphthalenylmethoxy Moiety

The introduction of the naphthalenylmethoxy group is typically achieved via a Williamson ether synthesis. masterorganicchemistry.com This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comkhanacademy.org

In this specific synthesis, the hydroxyl group of 3-hydroxy-4-aminopyridine is deprotonated with a suitable base to form a phenoxide-like nucleophile. This nucleophile then undergoes an SN2 reaction with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene. The choice of base is critical to ensure selective deprotonation of the hydroxyl group without significantly affecting the amino group. Common bases for this type of reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). libretexts.orgyoutube.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the Williamson ether synthesis step is dependent on several factors that can be optimized.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group. K₂CO₃ is a milder base that can also be effective, often requiring heating. |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are preferred as they solvate the cation of the base and do not interfere with the nucleophile. |

| Temperature | Room Temperature to Reflux | The reaction temperature is dependent on the reactivity of the substrates and the strength of the base. Milder conditions are generally preferred to minimize side reactions. |

| Leaving Group | I > Br > Cl | The choice of halide on the 1-(halomethyl)naphthalene affects the reaction rate, with iodide being the best leaving group. |

Isolation of the final product typically involves quenching the reaction with water, followed by extraction with an organic solvent. Purification is then achieved through standard techniques such as column chromatography or recrystallization to obtain 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- with high purity.

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

The parent compound, 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, is not chiral and therefore does not require stereoselective synthesis. However, if chiral analogs were to be synthesized, for instance, by introducing a stereocenter on the naphthalene (B1677914) ring or through derivatization of the pyridine core with a chiral moiety, stereoselective methods would be necessary. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.

Synthesis of Derivatives and Analogs of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-

The synthesis of derivatives and analogs of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- can be achieved by modifying either the pyridine core or the naphthalenylmethoxy side chain.

For example, a variety of substituents could be introduced onto the pyridine ring prior to the etherification step. The amino group can also be a site for derivatization, such as through acylation or alkylation, to produce a range of N-substituted analogs. The synthesis of 3-pyridylacetamide derivatives has been explored for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. nih.gov

Furthermore, the naphthalenyl moiety can be replaced with other aromatic or aliphatic groups by using different alkyl halides in the Williamson ether synthesis step. This modular approach allows for the creation of a library of related compounds for further research. The synthesis of various pyrimidine (B1678525) derivatives has been accomplished through cyclocondensation reactions, demonstrating a strategy for creating diverse heterocyclic structures. youtube.com

Structural Modifications for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, SAR studies would involve synthesizing and evaluating a series of analogs with systematic structural modifications. Based on studies of related 4-aminopyridine derivatives, which are known to act as potassium channel blockers, several key areas of the molecule can be targeted for modification to probe their effect on activity researchgate.netbiorxiv.orgnih.gov.

Key Areas for Modification:

The Pyridine Ring: Introducing small substituents at other available positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule. For instance, adding methyl or electron-withdrawing groups could influence the pKa of the 4-amino group, which is often critical for interaction with biological targets biorxiv.org.

The Naphthalene Moiety: The bulky and lipophilic naphthalene ring can be modified to explore the size and nature of the binding pocket. This could involve introducing substituents (e.g., methoxy (B1213986), halogen, alkyl groups) at various positions on the naphthalene rings or replacing the naphthalene system altogether with other aromatic or heteroaromatic rings (e.g., phenyl, quinoline (B57606), indole).

The Ether Linkage: The length and flexibility of the ether linkage can be altered. For example, the methylene (B1212753) bridge could be extended or constrained within a cyclic system. Additionally, the ether oxygen could be replaced with other functional groups like a secondary amine, as has been explored in other classes of compounds to assess the impact on binding affinity nih.gov.

The following table outlines potential structural modifications for SAR studies.

| Modification Area | Proposed Modification | Rationale |

| Pyridine Ring | Introduction of a methyl group at the 2- or 5-position. | To investigate the steric and electronic effects on binding affinity. |

| Introduction of a fluorine atom at the 2- or 5-position. | To alter the electronic properties and potentially improve metabolic stability. | |

| Naphthalene Moiety | Substitution on the naphthalene ring (e.g., 4-methoxy, 6-bromo). | To probe the binding pocket for additional interactions or steric tolerance. |

| Replacement of the naphthalene ring with a phenyl group. | To assess the importance of the extended aromatic system for activity. | |

| Replacement of the naphthalene ring with a quinoline ring. | To introduce a nitrogen atom for potential new hydrogen bonding interactions. | |

| Linker | Replacement of the ether oxygen with a sulfur atom (thioether). | To evaluate the role of the ether oxygen in binding. |

| Replacement of the ether oxygen with an amino group (secondary amine). | To introduce a potential hydrogen bond donor and alter basicity. nih.gov |

Preparation of Labeled Compounds for Mechanistic Investigations

The synthesis of isotopically labeled versions of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- is essential for a variety of in vitro and in vivo mechanistic studies, including metabolic profiling, receptor binding assays, and non-invasive imaging. Depending on the application, different isotopes can be incorporated at specific positions within the molecule.

Labeling Strategies:

Tritium (B154650) (³H) or Carbon-14 (¹⁴C) Labeling: These isotopes are commonly used in drug metabolism and pharmacokinetic studies. Tritium labeling of the naphthalene ring can be achieved through catalytic dehalogenation of a brominated precursor with tritium gas researchgate.net. Alternatively, a ¹⁴C-labeled methyl group could be introduced in the synthesis of the naphthalene precursor. General methods for tritium labeling of complex molecules are also available nih.govmoravek.comiaea.org.

Positron Emission Tomography (PET) Radionuclide Labeling: For in vivo imaging, isotopes with short half-lives like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are preferred.

¹¹C-Labeling: A common strategy for introducing ¹¹C is through methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.gov. For the target compound, this could potentially be achieved by O-methylation of a dihydroxy precursor, though this would alter the structure. A more direct approach for a related analog might involve a palladium-mediated [¹¹C]methylation of a stannylated precursor nih.gov.

¹⁸F-Labeling: Fluorine-18 can be introduced onto the pyridine or naphthalene ring. For the pyridine ring, nucleophilic substitution of a nitro group on a precursor like 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide has been used to synthesize ¹⁸F-labeled 4-aminopyridine derivatives biorxiv.orgresearchgate.net.

Nitrogen-15 (¹⁵N) Labeling: For specific NMR studies, ¹⁵N can be incorporated into the pyridine ring. This can be achieved by starting the synthesis with [¹⁵N]pyridine researchgate.net.

The table below summarizes potential labeled compounds and their applications.

| Labeled Compound | Isotope | Position of Label | Potential Application |

| [³H]-4-Pyridinamine, 3-(1-naphthalenylmethoxy)- | ³H | Naphthalene ring | In vitro binding assays, autoradiography. researchgate.netnih.gov |

| [¹⁴C]-4-Pyridinamine, 3-(1-naphthalenylmethoxy)- | ¹⁴C | Methoxy carbon | In vivo metabolism and pharmacokinetic studies. |

| 4-Pyridinamine, 3-(1-naphthalenyl[¹¹C]methoxy)- | ¹¹C | Methoxy carbon | In vivo PET imaging to study distribution and target engagement. nih.gov |

| 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-[2-¹⁸F]pyridine | ¹⁸F | Pyridine ring, position 2 | In vivo PET imaging. snmjournals.orgbiorxiv.org |

| [¹⁵N]-4-Pyridinamine, 3-(1-naphthalenylmethoxy)- | ¹⁵N | Pyridine nitrogen | Mechanistic NMR studies. researchgate.net |

Lack of Publicly Available Research Data for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-

Despite a comprehensive search of scientific databases and literature, no specific Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies for the compound 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- were found.

This absence of dedicated research prevents the creation of a detailed article covering the specific topics requested in the outline. The following sections, which were intended to form the core of the article, cannot be populated with accurate and specific information due to the lack of available data:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyridinamine, 3 1 Naphthalenylmethoxy

Correlation of Structural Elements with Specific Biological Endpoints:There are no available studies that correlate the structural components of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- with any specific biological outcomes.

While general information exists for the broader class of 4-pyridinamine compounds, applying this generalized data to the specific molecule of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- would be speculative and would not meet the required standards of scientific accuracy for the requested article. Further research and publication in peer-reviewed journals would be necessary to provide the specific details requested.

Mechanistic Investigations and Biological Target Identification for 4 Pyridinamine, 3 1 Naphthalenylmethoxy

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for a compound like 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- is defined by the specific intracellular signaling pathways and cellular processes it modulates upon binding to its protein target(s). The initial step in this elucidation is the identification of these targets. Once a target, such as a protein kinase, is identified, its role in cellular signaling can be investigated.

For instance, if the compound binds to a kinase, its mechanism could involve the inhibition of the kinase's ability to phosphorylate its downstream substrate proteins. This disruption can affect entire signaling cascades, such as those involved in cell growth, proliferation, or apoptosis. The molecular mechanism would be further detailed by identifying these downstream effects, for example, by observing reduced phosphorylation of a specific substrate using antibody-based methods or mass spectrometry. The 4-pyridinamine scaffold is a common feature in many kinase inhibitors, suggesting that this compound may function by competing with ATP for the kinase's binding site.

Experimental Approaches for Biological Target Identification

A suite of powerful techniques, often grouped under the umbrella of chemical proteomics, is available to identify the specific proteins that interact with a small molecule. scispace.com These methods are essential for moving from an observed phenotype to a molecular-level understanding of a compound's action. scispace.com

Affinity-based chemoproteomics is a robust method for identifying the protein targets of a small molecule. nih.gov This technique involves chemically modifying the compound of interest, 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, to attach a linker and an affinity tag, such as biotin (B1667282). This modified "bait" is then immobilized on a solid support, like streptavidin-coated beads.

A cell or tissue lysate is incubated with these beads, allowing the target protein(s) to bind to the immobilized compound. acs.org After washing away non-specific proteins, the specifically bound proteins are eluted and identified using mass spectrometry. nih.gov To distinguish true targets from non-specific binders, competition experiments are often performed where the lysate is co-incubated with an excess of the free, unmodified compound. nih.gov True targets will show reduced binding to the beads in the presence of the free compound. nih.gov

Table 1: Illustrative Data from a Hypothetical Affinity-Based Pulldown Experiment

This table shows potential protein candidates identified for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-. The "Fold Enrichment" indicates the relative amount of protein captured compared to a control, and the "Competition (%)" shows how much that binding is reduced by the free compound.

| Protein ID | Protein Name | Fold Enrichment (Bait vs. Control) | Competition (%) | Potential Role |

| P00533 | Epidermal growth factor receptor | 15.2 | 85 | Kinase Signaling |

| P28482 | Mitogen-activated protein kinase 1 | 8.5 | 78 | Cell Proliferation |

| Q05397 | Vascular endothelial growth factor receptor 2 | 7.9 | 75 | Angiogenesis |

| P04626 | Retinoblastoma-associated protein | 3.1 | 20 | Cell Cycle Control |

Photoaffinity labeling (PAL) is another powerful strategy for identifying direct binding partners of a small molecule. mdpi.com This method involves synthesizing a probe version of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry). scispace.com

The probe is introduced to cells or cell lysates and allowed to bind to its target protein(s). researchgate.net Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that creates a permanent, covalent bond with the nearest amino acid residues of the target protein. mdpi.com This covalent linkage provides a stable record of the interaction. The tagged proteins can then be enriched and identified by mass spectrometry, providing high-confidence identification of direct targets. rsc.org The small size of a diazirine group is often favored as it is less likely to interfere with the compound's natural binding. researchgate.net

Activity-based proteome profiling (ABPP) is a chemoproteomic technology that uses active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov Unlike the methods above that identify binding, ABPP measures the functional engagement of a target. wikipedia.org

In a typical competitive ABPP experiment, a cell or tissue lysate is pre-incubated with 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-. youtube.com Subsequently, a broad-spectrum, activity-based probe that targets a specific enzyme class (e.g., serine hydrolases or kinases) is added. wikipedia.org This probe will bind to the active site of all accessible enzymes in that class. However, if the compound of interest is bound to the active site of its target, it will block the probe from binding. By using quantitative mass spectrometry to compare the probe-labeled proteins from the compound-treated sample versus a control sample, a decrease in signal for a particular protein indicates it is a target of the compound. frontiersin.org This approach is highly effective for confirming target engagement and assessing inhibitor selectivity across a proteome. youtube.com

The Drug Affinity Responsive Target Stability (DARTS) method identifies protein targets by leveraging the principle that small molecule binding often stabilizes a protein's structure. escholarship.org This increased stability can make the target protein more resistant to degradation by proteases. creative-proteomics.com

In a DARTS experiment, cell lysate is divided and treated with either the compound of interest (4-Pyridinamine, 3-(1-naphthalenylmethoxy)-) or a vehicle control. nih.gov A protease, such as pronase or thermolysin, is then added to both samples to induce limited proteolysis. escholarship.org Non-target proteins are degraded equally in both samples, but a protein that binds to the compound will be stabilized and thus more resistant to digestion. creative-proteomics.com The samples are then analyzed by SDS-PAGE or mass spectrometry. Proteins that appear more abundant or less fragmented in the compound-treated sample are identified as potential targets. escholarship.org A significant advantage of DARTS is that it does not require any chemical modification of the compound. nih.gov

Once a potential protein target is identified, Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to confirm the interaction and characterize its binding kinetics in real-time. nih.gov SPR is a label-free technology, meaning neither the protein nor the compound needs to be modified with a tag. photonics.com

In a typical SPR experiment, the purified target protein is immobilized on the surface of a gold sensor chip. bioascent.com A solution containing 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- at various concentrations is then flowed over the chip. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time. bioascent.combioduro.com This allows for the precise determination of key kinetic parameters, including the association rate (k_on), the dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies the binding affinity. sygnaturediscovery.com

Table 2: Representative SPR Kinetic Data for Compound-Target Interaction

This table illustrates the type of data generated from an SPR experiment, quantifying the binding kinetics between 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- and a putative protein target.

| Parameter | Description | Value |

| k_on (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |

| k_off (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻⁴ |

| K_D (nM) | Equilibrium Dissociation Constant (k_off / k_on) | 2.0 |

Proteome Microarray-Based Screening

This section would have detailed the use of proteome microarrays to identify the protein binding partners of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- on a large scale. Such an analysis would provide a broad overview of the compound's potential cellular interaction network.

Genetic Interaction Screens for Target Deconvolution

Here, the plan was to describe how genetic interaction screens, potentially in model organisms like yeast, could be employed to elucidate the functional pathways affected by the compound and to identify its specific molecular targets.

Enzymatic Assays for Inhibition or Activation Profiling

This subsection would have presented data from enzymatic assays designed to determine if 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- acts as an inhibitor or activator of specific enzymes. This would be a critical step in understanding its mechanism of action.

Receptor Binding and Functional Assays

The focus here would have been on studies investigating the affinity and functional effects of the compound on various cellular receptors, which are key mediators of cellular signaling.

Investigation of On-Target and Off-Target Molecular Interactions

This final section was intended to synthesize data that differentiates the intended biological target of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- from its unintended molecular interactions, which is crucial for understanding its specificity and potential for side effects.

The absence of any published research in these specific areas for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- makes it impossible to generate the requested scientific article. The compound may be a novel chemical entity that has not yet been subjected to rigorous biological and mechanistic evaluation, or it could be a proprietary molecule with research data that is not publicly accessible. Therefore, its biological targets and mechanism of action remain uncharacterized in the public scientific record.

Computational Chemistry and Cheminformatics in the Research of 4 Pyridinamine, 3 1 Naphthalenylmethoxy

Molecular Docking and Ligand-Target Binding Prediction

No specific molecular docking studies for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- were found in the available literature. Research on other pyridine (B92270) derivatives, such as 4-(thien-2-yl)-3-aminopyridine-2(1H)-one and various 1,3,5-triazine (B166579) derivatives, has utilized molecular docking to predict binding affinities and interactions with protein targets. malariaworld.orgresearchgate.net However, no such data exists for the compound .

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

There is no published research detailing molecular dynamics simulations performed on 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- . MD simulations are powerful tools for understanding the stability of ligand-protein complexes and have been applied to compounds like 4H-pyrano[3,2-c]pyridine analogues to assess their binding stability with target enzymes. nih.gov This level of analysis has not been documented for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- .

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

A search for QSAR models developed for or including 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- yielded no results. QSAR studies are common for series of related compounds to correlate chemical structure with biological activity, as seen in research on pyrimidine-4,6-diamine derivatives to predict their potency as JAK3 inhibitors. nih.gov No such analysis appears to have been conducted for the specified compound.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling and subsequent virtual screening are used to identify new molecules with similar therapeutic potential. nih.govscispace.com While this is a common strategy in drug discovery, there are no available studies that use 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- as a basis for pharmacophore model generation or for virtual screening campaigns to discover analogs.

In Silico Biological Target Prediction and Deconvolution

Predicting the biological targets of a compound using computational methods is a key step in understanding its mechanism of action. nih.gov

Ligand-Based Target Prediction (e.g., Chemical Similarity Searching)

No studies were found that use 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- as a query for chemical similarity searching to predict its biological targets. This method relies on the principle that structurally similar molecules often share biological targets. scispace.com

Target-Based Prediction (e.g., Reverse Docking)

Reverse docking, which involves screening a compound against a panel of known protein structures to identify potential binding partners, has not been reported for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- .

Data Mining and Machine Learning Approaches for Bioactivity Prediction

Data mining and machine learning have become essential in predicting the biological activity of compounds, thereby prioritizing them for further experimental testing. nih.govnih.gov For 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, a machine learning workflow can be established to predict its potential therapeutic uses. This process typically involves several key stages.

Initially, a large dataset of known bioactive molecules is compiled from databases such as DrugBank, ChEMBL, and PubChem. For each molecule, a set of chemical descriptors is calculated. These descriptors can range from simple physicochemical properties (e.g., molecular weight, logP) to more complex 2D and 3D structural fingerprints that encode the molecule's topology and shape.

A machine learning model, often a Random Forest or Support Vector Machine, is then trained on this dataset. nih.gov The model learns the relationship between the chemical descriptors and the known biological activities of the compounds in the training set. Once trained, the model can be used to predict the bioactivity of new compounds, such as 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-. The chemical descriptors for this compound would be calculated and fed into the model, which would then output a prediction of its likely biological activities.

A hypothetical data table illustrating the types of input data for a machine learning model is presented below.

| Descriptor Type | Example Descriptors for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- |

| Physicochemical | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors |

| Topological | Molecular Connectivity Indices, Wiener Index |

| 3D Shape | Principal Moments of Inertia, van der Waals Surface Area |

| Fingerprints | MACCS Keys, Extended-Connectivity Fingerprints (ECFPs) |

The output of such a model would be a probability score for various biological activities. For instance, the model might predict a high probability of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- acting as a kinase inhibitor or a G-protein coupled receptor (GPCR) ligand. These predictions can then guide experimental validation.

Bioactivity Spectral Analysis for Target Identification

Bioactivity spectral analysis is a computational technique used to predict the protein targets of a compound by comparing its predicted bioactivity profile to the known bioactivity profiles of a large panel of reference compounds. This approach is based on the principle that compounds with similar bioactivity spectra are likely to interact with similar protein targets.

For 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, the process would begin by generating a predicted bioactivity spectrum using a panel of predictive models for a wide range of biological targets. This spectrum is essentially a vector of predicted activities against hundreds or even thousands of proteins.

This predicted spectrum is then compared to a database of experimental bioactivity spectra of known drugs and bioactive compounds. A high degree of similarity between the predicted spectrum of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- and the experimental spectrum of a known drug suggests that they may share a common protein target. nih.gov For example, if its bioactivity spectrum is highly similar to that of known tyrosine kinase inhibitors, it would be prioritized for experimental screening against a panel of tyrosine kinases.

A hypothetical table of predicted targets for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- based on bioactivity spectral analysis is shown below.

| Predicted Target Class | Specific Predicted Targets | Similarity Score |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) | 0.85 |

| GPCRs | Dopamine Receptor D2, Serotonin Receptor 5-HT2A | 0.79 |

| Ion Channels | Voltage-gated sodium channels | 0.72 |

These predictions provide a focused set of hypotheses for experimental validation, significantly accelerating the process of target identification. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of a molecule. nih.gov For 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, DFT calculations can be employed to gain insights into its behavior at a molecular level.

These calculations can determine a variety of electronic properties. The distribution of electron density, for example, can be visualized through the molecular electrostatic potential (MEP) map, which highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with a biological target.

Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The following table summarizes some of the key electronic properties of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- that can be obtained from DFT calculations.

| Calculated Property | Significance |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions with a target protein. |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Atomic Charges | Provides insight into the charge distribution across the molecule. |

By providing a detailed picture of the electronic properties and reactivity of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, quantum chemical calculations can complement the findings from machine learning and bioactivity spectral analysis, offering a more complete understanding of its potential as a bioactive compound. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research of 4 Pyridinamine, 3 1 Naphthalenylmethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

A complete structural elucidation of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- would typically involve the analysis of its ¹H and ¹³C NMR spectra.

Hypothetical ¹H NMR Data Table:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | Broad singlet | - | - |

| Aromatic-H (Naphthalene) | 7.0 - 8.2 | Multiplet | - |

| Aromatic-H (Pyridine) | 6.5 - 8.0 | Multiplet | - |

Hypothetical ¹³C NMR Data Table:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C (Naphthalene) | 110 - 140 |

| Aromatic-C (Pyridine) | 100 - 150 |

Without experimental spectra, the precise chemical shifts, coupling constants, and through-space correlations (from techniques like NOESY) that would confirm the connectivity and three-dimensional structure of the molecule remain unknown.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS would be crucial for confirming the elemental composition of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, which has a molecular formula of C₁₆H₁₄N₂O. The technique provides a high-precision measurement of the molecule's mass-to-charge ratio.

Expected HRMS Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O |

| Exact Mass | 250.1106 |

Analysis of the fragmentation pattern in the MS/MS spectrum would further help to piece together the molecular structure by identifying characteristic losses, such as the naphthylmethyl group or parts of the pyridinamine ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Should a suitable single crystal of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also be the definitive method for determining the absolute stereochemistry if the molecule were found to be chiral and resolved into its enantiomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

Hypothetical Vibrational Spectroscopy Data:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| C-H stretch (aromatic) | 3000 - 3100 (weak) | 3000 - 3100 (strong) |

| C=C stretch (aromatic) | 1400 - 1600 (medium) | 1400 - 1600 (strong) |

| C-O stretch (ether) | 1000 - 1300 (strong) | 1000 - 1300 (weak) |

These techniques could also be employed to monitor the synthesis of the compound, for instance, by observing the appearance of the characteristic ether and amine bands.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

4-Pyridinamine, 3-(1-naphthalenylmethoxy)- is not inherently chiral. However, if it were to be part of a larger chiral molecular assembly or if it were to adopt a stable, non-superimposable conformation (atropisomerism), chiroptical techniques like Circular Dichroism (CD) spectroscopy would be applicable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric excess of a chiral compound. Without any indication of chirality for this molecule, a discussion of its chiroptical properties remains purely speculative.

Future Directions and Emerging Research Avenues for 4 Pyridinamine, 3 1 Naphthalenylmethoxy

Exploration of Novel Biological Pathways and Therapeutic Indications through Mechanistic Studies

A fundamental aspect of drug development is understanding how a compound exerts its effects at a molecular level. Once a primary biological target for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- is identified, mechanistic studies would be essential to elucidate its mode of action. This could involve a range of biochemical and cellular assays to determine its binding kinetics, downstream signaling effects, and potential off-target activities. A thorough understanding of its mechanism could unveil novel biological pathways and suggest new therapeutic indications beyond the initial screening hits.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

Modern drug discovery heavily relies on computational approaches to accelerate the identification and optimization of lead compounds. mdpi.com Artificial intelligence (AI) and machine learning (ML) models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. Should initial data for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- and its analogs become available, these technologies could be employed to:

Predictive Modeling: Build models to forecast the potency and selectivity of virtual analogs, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generate entirely new molecular structures with desired properties based on the core scaffold of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-.

Target Identification: Analyze complex biological data to propose potential protein targets for the compound. mdpi.com

Multi-Omics Approaches to Understand System-Level Biological Impact

To gain a comprehensive understanding of the biological effects of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, a multi-omics approach would be invaluable. This involves the large-scale analysis of different types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). By integrating these datasets, researchers could map the system-wide impact of the compound, identify biomarkers of its activity, and potentially uncover unexpected mechanisms of action or off-target effects. This holistic view is critical for both efficacy and safety assessment in preclinical development.

While the future of research on 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- is currently an open question, the framework for its potential investigation is well-established. The path from a novel chemical entity to a potential therapeutic is a long and data-driven process. The scientific community awaits the initial reports on this compound to begin charting its course.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pyridinamine, 3-(1-naphthalenylmethoxy)-, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Begin with nucleophilic aromatic substitution or cross-coupling reactions to introduce the naphthalenylmethoxy group. Optimize using factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can isolate critical factors affecting yield . Monitor intermediates via TLC or HPLC to adjust reaction kinetics. Post-synthesis, employ column chromatography with gradient elution for purification, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How should researchers approach the spectroscopic characterization of 4-Pyridinamine, 3-(1-naphthalenylmethoxy)- to resolve structural ambiguities?

- Methodological Answer : Combine complementary techniques:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine ring and naphthalene substituent.

- High-Resolution MS (HRMS) : Confirm molecular formula and detect potential byproducts.

- FT-IR : Identify functional groups (e.g., C-O-C stretching from the methoxy group).

Cross-validate findings with computational chemistry tools (e.g., DFT calculations for NMR chemical shift prediction) .

Q. What in vitro assays are suitable for initial biological screening of this compound, and how should controls be designed?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the pyridine scaffold's known bioactivity. Use a dose-response format (e.g., 10 nM–100 µM) with triplicate measurements. Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only negative controls. Normalize data to Z-factor scores to assess assay robustness .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action when conflicting bioactivity data arise between cell-based and cell-free assays?

- Methodological Answer : Apply a tiered validation approach:

Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm direct binding in cell-free systems.

Cellular Thermal Shift Assay (CETSA) : Verify target interaction in live cells.

Knockdown/Overexpression Models : Compare activity in genetically modified cell lines to isolate pathway-specific effects.

Address discrepancies by evaluating membrane permeability (e.g., PAMPA assay) or metabolite stability (LC-MS/MS monitoring) .

Q. How can researchers design experiments to investigate the electronic effects of the naphthalenylmethoxy substituent on the pyridine ring's reactivity?

- Methodological Answer : Use computational chemistry (DFT or MD simulations) to model electron density distribution and frontier molecular orbitals. Validate experimentally via Hammett substituent constants (σ) derived from reaction kinetics (e.g., SNAr rates with varying electrophiles). Pair with X-ray crystallography to correlate electronic effects with bond lengths/angles .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental observations in the compound's supramolecular interactions?

- Methodological Answer : Reconcile discrepancies through multi-scale modeling:

- QM/MM Simulations : Refine docking poses by integrating quantum mechanics for ligand-protein interactions.

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed conformers.

Experimentally, use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and compare with simulations .

Q. How should researchers analyze batch-to-batch variability in synthetic yield or purity, and what statistical methods are appropriate?

- Methodological Answer : Implement multivariate analysis (e.g., PCA or PLS regression) to identify critical process parameters. Apply control charts (e.g., Shewhart charts) for real-time monitoring of purity (HPLC area%) and yield. Use ANOVA with post-hoc Tukey tests to compare batch means, ensuring α < 0.05 .

Methodological Framework for Data Interpretation

Q. How can a theoretical framework guide the interpretation of unexpected results in structure-activity relationship (SAR) studies?

- Methodological Answer : Anchor findings to established theories (e.g., Hammett LFER for electronic effects or hydrophobic collapse models for ligand binding). For outliers, propose mechanistic hypotheses (e.g., allosteric modulation) and test via mutagenesis or isotopic labeling. Use Bayesian statistics to quantify confidence in revised models .

Q. What interdisciplinary approaches are recommended to study the compound’s environmental fate in ecotoxicological research?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.